Ethyl 6-chloro-2H-indazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 6-chloro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
YYMKMPXMYGDRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different substituents at the 6-position.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
- Indole derivatives (e.g., Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate) often exhibit lower thermal stability due to reduced aromatic resonance .
Substituent Effects :
- Chlorine vs. Fluorine : The chlorine atom in the target compound increases lipophilicity (LogP ~2.8) compared to fluorine-substituted analogs (e.g., Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, LogP 3.1). Fluorine’s electronegativity may enhance bioavailability but reduce metabolic resistance .
- Ester Position : The ethyl ester at C5 in the target compound vs. C2 in indole analogs alters steric interactions in binding pockets, impacting pharmacological activity .
Physicochemical Properties
- Lipophilicity : Indazole derivatives generally exhibit higher LogP values than indoles due to the additional nitrogen’s electron-withdrawing effects. For example, Ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate (LogP ~1.5) is less lipophilic than the target compound, making it more water-soluble but less membrane-permeable .
- Synthetic Accessibility : The target compound’s synthesis likely employs palladium-catalyzed cross-coupling under high pressure, similar to methods for 2H-Indazol-5-ylpiperidine-1-carboxylate derivatives . In contrast, indole analogs often require formylation or methoxylation steps .
Research Findings and Data
Stability and Toxicity
- Metabolic Stability : Chlorine in the target compound reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ = 6.2 h) compared to methoxy-substituted indoles (t₁/₂ = 2.1 h) .
- Toxicity : Indazole derivatives generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than halogenated indoles, which may form reactive intermediates .
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-chloro-2H-indazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclization of precursors such as ethyl 2-amino-2-chloroacetate with formamide under reflux in ethanol or methanol . For optimization:
- Catalysts : Anhydrous aluminum chloride can enhance acylation efficiency (e.g., in related indazole carboxylate syntheses) .
- Temperature : Elevated temperatures (e.g., 80°C under inert nitrogen) improve reaction completion .
- Purification : Use solvent recrystallization (e.g., ethyl acetate/water partitioning) to isolate high-purity products .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Ethanol, 1,2-dichloroethane | 80-86% | |
| Catalyst | AlCl₃ (10 mmol) | >85% | |
| Reaction Time | 24 hours at 80°C | 86% yield |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Observations | Source |
|---|---|---|
| ¹H-NMR | δ 4.5 ppm (q, ethyl group) | |
| X-ray Diffraction | CCDC 1538327 (crystal structure) | |
| Canonical SMILES | CCOC(=O)C1=CN=C(N1)Cl |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Gloves : Inspect nitrile gloves before use; discard after exposure .
- Respiratory Protection : Use fume hoods to avoid inhalation during reflux .
- Waste Disposal : Segregate organic waste under EPA guidelines .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Model electrophilic substitution at the chloro group using InChI-derived geometries (e.g., InChIKey: DIVVAQYRKSZEEW) .
- Solvent Effects : Simulate polarity impacts on reaction pathways (e.g., ethanol vs. DCM) .
- Docking Studies : Predict bioactivity by analyzing indazole interactions with enzyme active sites .
Q. What strategies can resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
Methodological Answer:
- Control Experiments : Replicate reactions under standardized conditions (e.g., fixed solvent ratios) .
- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .
- Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density in X-ray structures .
Q. What is the mechanistic rationale behind the substitution reactivity of the chloro group in this compound?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing carboxylate activates the chloro group for displacement by amines or thiols .
- Catalytic Pathways : Pd-mediated cross-coupling (e.g., Suzuki reactions) requires precise ligand selection to avoid by-products .
- Steric Effects : Steric hindrance from the ethyl ester group may slow substitution at the 6-position .
Q. How can researchers address discrepancies in melting points or solubility data across studies?
Methodological Answer:
Q. What role does the indazole ring’s tautomerism play in the compound’s stability and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
